1-Bromo-3-methylcyclopentane

Description

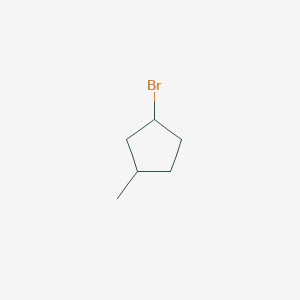

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMACSHFTGJPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-bromo-3-methylcyclopentane (C₆H₁₁Br), a halogenated cycloalkane with applications in organic synthesis. The document details its structure, physicochemical properties, spectroscopic data, reactivity, and relevant experimental protocols.

Chemical Identity and Structure

This compound is a cyclic alkane derivative characterized by a five-membered ring substituted with a bromine atom and a methyl group. The positional relationship of these substituents gives rise to cis and trans stereoisomers, which exhibit distinct physical and spectroscopic properties.

Molecular Formula: C₆H₁₁Br[1]

Molecular Weight: 163.06 g/mol [1][2]

CAS Number: 58794-26-6[1]

IUPAC Name: this compound[1]

Physicochemical Properties

Experimentally determined physical properties for this compound are not widely reported in readily accessible literature. The following table summarizes computed data and available experimental information for closely related compounds.

| Property | Value | Source |

| Molecular Weight | 163.06 g/mol | PubChem[1][2] |

| XLogP3-AA | 2.7 | PubChem (Computed)[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1][2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1][2] |

| Rotatable Bond Count | 0 | PubChem (Computed)[1][2] |

| Exact Mass | 162.00441 Da | PubChem (Computed)[1][2] |

| Monoisotopic Mass | 162.00441 Da | PubChem (Computed)[1][2] |

| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[1][2] |

| Heavy Atom Count | 7 | PubChem (Computed)[1][2] |

Solubility: While specific solubility data for this compound is scarce, its structural analogue, bromocyclopentane, is known to be more soluble in nonpolar solvents like ethyl acetate, hexane, and chloroform, and exhibits very low solubility in water.[3][4] This suggests that this compound will follow a similar trend, being soluble in common organic solvents and largely insoluble in aqueous solutions.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A ¹³C NMR spectrum for trans-1-bromo-3-methylcyclopentane is available in the Wiley KnowItAll NMR Spectral Library.[5] Detailed peak assignments require further analysis and comparison with spectral data for the cis-isomer, which is not readily available.

¹H NMR: Detailed ¹H NMR spectra for both cis- and trans-1-bromo-3-methylcyclopentane are not available in the searched literature. However, based on the structure, one would expect complex splitting patterns in the aliphatic region of the spectrum due to the diastereotopic protons on the cyclopentane (B165970) ring.

Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not provided in the search results, the expected fragmentation pattern can be predicted based on the principles of mass spectrometry for haloalkanes. Key fragments would likely include:

-

The molecular ion peak (M⁺) as a doublet due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

A fragment corresponding to the loss of the bromine atom (M-Br)⁺.

-

Fragments resulting from the cleavage of the cyclopentane ring.

Infrared (IR) Spectroscopy

Reactivity and Synthetic Applications

This compound, as a secondary alkyl halide, can undergo a variety of reactions, primarily nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The preferred reaction pathway is dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions

The secondary nature of the carbon bearing the bromine atom allows for both Sₙ1 and Sₙ2 pathways. Strong, non-bulky nucleophiles in polar aprotic solvents will favor the Sₙ2 mechanism, leading to inversion of stereochemistry at the reaction center. Solvolysis reactions in polar protic solvents, particularly with weak nucleophiles, are more likely to proceed via an Sₙ1 mechanism, involving a carbocation intermediate.

Elimination Reactions

Treatment of this compound with a strong base will favor elimination reactions to form methylcyclopentene isomers. According to Zaitsev's rule, the major product is typically the more substituted (more stable) alkene. The use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). The stereochemistry of the starting material (cis or trans) will also influence the regioselectivity and stereoselectivity of the E2 elimination.

Grignard Reagent Formation

Like other alkyl bromides, this compound can be used to prepare a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

Experimental Protocols

General Synthesis via Bromination of 3-Methylcyclopentanol (B93247)

A common method for the synthesis of alkyl bromides is the reaction of the corresponding alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The following is a generalized protocol that would require optimization for the specific synthesis of this compound.

Materials:

-

3-Methylcyclopentanol

-

Phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Cool the 3-methylcyclopentanol in an ice bath.

-

Slowly add the brominating agent (e.g., PBr₃) dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time.

-

Quench the reaction by carefully adding it to ice water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure.

References

Synthesis of 1-Bromo-3-methylcyclopentane: A Technical Guide

Introduction

1-Bromo-3-methylcyclopentane is a halogenated cyclic alkane that serves as a valuable building block in organic synthesis. Its stereochemistry and functionalization potential make it a significant precursor for the development of various carbocyclic structures, which are core motifs in many pharmaceutical agents and natural products. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Synthetic Strategies

The most common and efficient laboratory-scale synthesis of this compound involves the conversion of the corresponding alcohol, 3-methylcyclopentanol. This transformation can be achieved through several established methods, primarily utilizing phosphorus tribromide (PBr₃) or employing the conditions of an Appel reaction.

Method 1: Bromination using Phosphorus Tribromide (PBr₃)

The reaction of alcohols with phosphorus tribromide is a classic and reliable method for the synthesis of alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, which typically results in the inversion of stereochemistry at the reacting carbon center. This is particularly relevant when starting with a chiral alcohol. The reaction is generally high-yielding and avoids the carbocation rearrangements that can occur with other brominating agents like hydrobromic acid.[1][2]

Method 2: The Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄).[3][4] Similar to the PBr₃ method, the Appel reaction proceeds through an Sₙ2 pathway, leading to an inversion of configuration at the alcohol's stereocenter.[4] A significant advantage of this method is its mild reaction conditions.[4]

Reaction Pathways

References

Elucidation of the Structure of 1-Bromo-3-methylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the isomeric compound 1-Bromo-3-methylcyclopentane. The document details the stereoselective synthesis of its cis and trans isomers, along with a thorough analysis of their spectroscopic properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where a precise understanding of molecular structure is paramount.

Stereoselective Synthesis

The synthesis of the cis and trans isomers of this compound is achieved through the stereospecific reaction of the corresponding isomers of 3-methylcyclopentanol (B93247) with phosphorus tribromide (PBr₃). This reaction proceeds via a well-established Sₙ2 mechanism, which is characterized by the inversion of stereochemistry at the reacting center.[1][2][3]

To obtain the trans isomer of this compound, cis-3-methylcyclopentanol is used as the starting material. Conversely, the cis isomer is synthesized from trans-3-methylcyclopentanol. The stereochemical outcome is a direct consequence of the backside attack of the bromide ion on the intermediate formed from the alcohol and PBr₃.[1][2][3]

Experimental Protocol: Synthesis of trans-1-Bromo-3-methylcyclopentane from cis-3-methylcyclopentanol

This protocol is adapted from established procedures for the conversion of secondary alcohols to alkyl bromides using PBr₃.[4]

Materials:

-

cis-3-methylcyclopentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with cis-3-methylcyclopentanol and anhydrous diethyl ether under an inert atmosphere.

-

The flask is cooled in an ice bath to 0 °C.

-

Phosphorus tribromide (approximately 0.33 equivalents) dissolved in anhydrous diethyl ether is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the slow addition of ice-cold water.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The organic layer is washed successively with cold water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude trans-1-Bromo-3-methylcyclopentane is purified by vacuum distillation.

The same procedure can be followed for the synthesis of cis-1-Bromo-3-methylcyclopentane starting from trans-3-methylcyclopentanol.

Spectroscopic Data and Structural Analysis

The structural elucidation of the synthesized isomers is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules. The predicted ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound are presented below. These predictions are based on established chemical shift correlations and can be compared with the experimental data of the related compound, bromocyclopentane.[5][6][7]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| cis | H1 (CH-Br) | 4.2 - 4.4 | m | - |

| H3 (CH-CH₃) | 1.8 - 2.0 | m | - | |

| CH₂ | 1.5 - 2.2 | m | - | |

| CH₃ | 0.9 - 1.1 | d | J ≈ 7 | |

| trans | H1 (CH-Br) | 4.1 - 4.3 | m | - |

| H3 (CH-CH₃) | 1.7 - 1.9 | m | - | |

| CH₂ | 1.4 - 2.1 | m | - | |

| CH₃ | 0.8 - 1.0 | d | J ≈ 7 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Isomer | Carbon | Predicted Chemical Shift (ppm) |

| cis | C1 (CH-Br) | 55 - 60 |

| C2, C5 | 35 - 40 | |

| C3 | 30 - 35 | |

| C4 | 25 - 30 | |

| CH₃ | 18 - 22 | |

| trans | C1 (CH-Br) | 54 - 59 |

| C2, C5 | 34 - 39 | |

| C3 | 29 - 34 | |

| C4 | 24 - 29 | |

| CH₃ | 17 - 21 |

The slight differences in the predicted chemical shifts for the cis and trans isomers arise from the different steric environments of the nuclei in each molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands expected for this compound are summarized below. These are based on typical values for alkyl halides and cyclopentane (B165970) derivatives.[8][9]

Table 3: Predicted IR Absorption Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850 - 3000 | Strong |

| C-H bend (CH₂) | 1450 - 1470 | Medium |

| C-H bend (CH₃) | 1370 - 1390 | Medium |

| C-Br stretch | 500 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio).[10]

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 162/164 | Moderate | [M]⁺ (Molecular ion) |

| 83 | High | [M - Br]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

The base peak is expected to be at m/z 83, corresponding to the loss of the bromine atom to form a stable secondary carbocation.

Conformational Analysis

The cyclopentane ring is not planar and exists in various puckered conformations, primarily the envelope and half-chair forms, which rapidly interconvert at room temperature. The substituents on the ring will preferentially occupy positions that minimize steric strain.

In this compound, both the bromo and methyl groups can be in either pseudo-axial or pseudo-equatorial positions. The relative stability of the different conformers will depend on the stereochemistry (cis or trans) and the resulting steric interactions.

-

In the trans isomer, the most stable conformation will have both the bromo and methyl groups in pseudo-equatorial positions to minimize 1,3-diaxial-like interactions.

-

In the cis isomer, one group must be pseudo-axial while the other is pseudo-equatorial. The larger bromine atom will preferentially occupy the pseudo-equatorial position to a greater extent than the methyl group to minimize steric strain.

Visualizations

Synthesis and Stereochemistry

Caption: Stereoselective synthesis of this compound isomers.

Structure Elucidation Workflow

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This technical guide has detailed the stereoselective synthesis and comprehensive structural elucidation of cis- and trans-1-Bromo-3-methylcyclopentane. By employing a stereospecific Sₙ2 reaction, the desired isomers can be selectively prepared from their corresponding alcohol precursors. The combination of NMR, IR, and MS, complemented by conformational analysis, provides a complete and unambiguous assignment of the molecular structure. This information is critical for applications in drug design and development where precise stereochemistry is essential for biological activity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. orgosolver.com [orgosolver.com]

- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. Bromocyclopentane | C5H9Br | CID 8728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Bromocyclopentane(137-43-9) 1H NMR [m.chemicalbook.com]

- 8. Cyclopentane, bromo- [webbook.nist.gov]

- 9. Bromocyclopentane(137-43-9) IR Spectrum [m.chemicalbook.com]

- 10. Cyclopentane, bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Stereoisomers of 1-Bromo-3-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-bromo-3-methylcyclopentane, a saturated halogenated cycloalkane. Due to the presence of two chiral centers at positions 1 and 3, this compound exists as four distinct stereoisomers. Understanding the spatial arrangement and properties of these isomers is crucial for their application in stereoselective synthesis and as chiral building blocks in drug discovery.

Stereoisomeric Relationships

This compound possesses two stereogenic centers, leading to a total of 22 = 4 possible stereoisomers. These isomers can be categorized into two pairs of enantiomers, which are diastereomerically related to each other.

-

cis-Isomers: The bromine atom and the methyl group are on the same side of the cyclopentane (B165970) ring. The two cis-isomers are (1R,3S)-1-bromo-3-methylcyclopentane and (1S,3R)-1-bromo-3-methylcyclopentane. These two isomers are non-superimposable mirror images of each other and are therefore enantiomers.

-

trans-Isomers: The bromine atom and the methyl group are on opposite sides of the cyclopentane ring. The two trans-isomers are (1R,3R)-1-bromo-3-methylcyclopentane and (1S,3S)-1-bromo-3-methylcyclopentane. These two isomers are also enantiomers.

The relationship between any cis-isomer and any trans-isomer is diastereomeric. Diastereomers have different physical properties and can be separated by conventional techniques such as distillation or chromatography. Enantiomers, on the other hand, have identical physical properties in an achiral environment, except for their interaction with plane-polarized light, and require chiral separation techniques.

Physicochemical Properties

Quantitative experimental data for the individual stereoisomers of this compound is scarce in the literature. The following table summarizes computed data from publicly available databases, which can serve as a useful estimation for experimental design.

| Property | (1R,3R)-trans | (1S,3S)-trans | (1R,3S)-cis | (1S,3R)-cis |

| Molecular Formula | C₆H₁₁Br | C₆H₁₁Br | C₆H₁₁Br | C₆H₁₁Br |

| Molecular Weight ( g/mol ) | 163.06 | 163.06 | 163.06 | 163.06 |

| Computed Boiling Point (°C) | Not available | Not available | 158.3±8.0 | Not available |

| Computed Density (g/mL) | Not available | Not available | 1.3±0.1 | Not available |

| Computed Optical Rotation | Not available | Not available | Not available | Not available |

Note: The presented boiling point and density are computationally predicted for the (1R,3S)-cis isomer and should be considered as estimates. Experimental values may vary.

Experimental Protocols

The stereoselective synthesis of the four isomers of this compound can be achieved starting from the corresponding stereoisomers of 3-methylcyclopentanol (B93247). The bromination of alcohols with reagents like phosphorus tribromide (PBr₃) typically proceeds with an inversion of configuration at the chiral center.

Protocol 1: Synthesis of a Mixture of cis- and trans-1-Bromo-3-methylcyclopentane

This protocol describes a general method for the synthesis of a mixture of the diastereomers starting from 3-methylcyclopentanol.

Materials:

-

3-methylcyclopentanol (mixture of cis and trans isomers)

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3-methylcyclopentanol and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add phosphorus tribromide dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Slowly pour the reaction mixture over crushed ice with stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture of cis- and trans-1-bromo-3-methylcyclopentane.

Protocol 2: Separation of cis- and trans-Diastereomers

The diastereomeric mixture of this compound can be separated by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Method A: Fractional Distillation

-

Set up a fractional distillation apparatus with a vacuum source.

-

Carefully distill the crude product mixture under reduced pressure.

-

Collect the fractions at their respective boiling points. The lower-boiling isomer is typically the trans-isomer, and the higher-boiling isomer is the cis-isomer. The exact boiling points will depend on the pressure.

Method B: Column Chromatography

-

Prepare a silica gel column using a suitable non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether).

-

Load the crude product mixture onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or gas chromatography (GC) to identify and combine the fractions containing the pure cis and trans isomers.

Protocol 3: Chiral Resolution of Enantiomers

The separated racemic cis and trans mixtures can be resolved into their individual enantiomers using preparative chiral High-Performance Liquid Chromatography (HPLC).

General HPLC Parameters:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include columns with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or iso-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized to achieve baseline separation.

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min for analytical scale, and scaled up accordingly for preparative separations.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for these compounds.

Procedure:

-

Dissolve the racemic mixture of either the cis or trans isomer in the mobile phase.

-

Perform analytical scale injections to optimize the separation conditions (mobile phase composition, flow rate, and temperature).

-

Once baseline separation is achieved, switch to a preparative scale column with the optimized method.

-

Inject the racemic mixture and collect the fractions corresponding to each enantiomer as they elute from the column.

-

Analyze the collected fractions for enantiomeric purity using the analytical HPLC method.

-

Combine the pure fractions of each enantiomer and remove the solvent under reduced pressure.

Conclusion

The four stereoisomers of this compound represent a valuable set of chiral building blocks for organic synthesis. Their preparation relies on a stereocontrolled synthetic strategy, primarily through the bromination of the corresponding 3-methylcyclopentanol stereoisomers with inversion of configuration. Subsequent separation of the resulting diastereomers and chiral resolution of the enantiomeric pairs allows for the isolation of each pure stereoisomer. The detailed protocols and structural understanding provided in this guide are intended to facilitate the synthesis and application of these compounds in research and development.

Characterization of Cis and Trans 1-Bromo-3-methylcyclopentane: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the cis and trans diastereomers of 1-bromo-3-methylcyclopentane. Due to the importance of stereoisomerism in medicinal chemistry and materials science, a thorough understanding of the distinct properties and spectral signatures of these isomers is crucial. This document outlines a probable synthetic route, details expected analytical characterization, and presents the stereochemical relationship between the isomers.

Stereoisomerism in this compound

This compound possesses two stereocenters at the C1 and C3 positions, giving rise to two diastereomeric pairs of enantiomers: cis and trans. In the cis isomer, the bromine atom and the methyl group are situated on the same face of the cyclopentane (B165970) ring, while in the trans isomer, they are on opposite faces. This difference in spatial arrangement leads to distinct physical, chemical, and spectroscopic properties.

A visual representation of the stereoisomeric relationship is provided in the following diagram:

In-Depth Technical Guide: (1R,3S)-1-bromo-3-methylcyclopentane

Disclaimer: This document summarizes the currently available information on (1R,3S)-1-bromo-3-methylcyclopentane. It is important to note that detailed experimental data for this specific stereoisomer is limited in publicly accessible scientific literature. The majority of the presented data is based on computational models.

Chemical Structure and Identifiers

(1R,3S)-1-bromo-3-methylcyclopentane is a halogenated derivative of methylcyclopentane. The stereochemical designators "(1R,3S)" specify the spatial arrangement of the bromine atom and the methyl group attached to the cyclopentane (B165970) ring, indicating a cis configuration where both substituents are on the same side of the ring.

Caption: 2D chemical structure of (1R,3S)-1-bromo-3-methylcyclopentane.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | cis-(1R,3S)-1-bromo-3-methylcyclopentane[1] |

| Molecular Formula | C6H11Br[1][2] |

| CAS Number | 58794-26-6 (for 1-bromo-3-methylcyclopentane, stereoisomerism not specified)[2] |

| PubChem CID | 124488949[1] |

| InChI | InChI=1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3/t5-,6+/m0/s1[1] |

| InChIKey | RWMACSHFTGJPQM-NTSWFWBYSA-N[1] |

| SMILES | C[C@H]1CC--INVALID-LINK--Br[1] |

Computed Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value |

| Molecular Weight | 163.06 g/mol [1][2] |

| Exact Mass | 162.00441 Da[1][2] |

| XLogP3-AA (LogP) | 2.7[1][2] |

| Topological Polar Surface Area | 0 Ų[1][2] |

| Heavy Atom Count | 7[1] |

| Complexity | 61.2[1][2] |

| Rotatable Bond Count | 0[1] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of (1R,3S)-1-bromo-3-methylcyclopentane are not available in the public domain.

Some literature mentions the related compound, cis-1-bromo-3-methylcyclopentane, as a reactant in nucleophilic substitution reactions. For instance, its conversion to trans-3-methylcyclopentanol via an SN2 reaction with a hydroxide (B78521) ion has been described conceptually.[3][4][5] This suggests that (1R,3S)-1-bromo-3-methylcyclopentane could potentially be synthesized from the corresponding alcohol, (1S,3S)-3-methylcyclopentanol, through a reaction that proceeds with inversion of stereochemistry, such as the Appel reaction or by treatment with phosphorus tribromide. However, a specific, validated protocol for this transformation is not documented.

Biological Activity and Signaling Pathways

There is currently no available information in scientific literature or databases regarding the biological activity of (1R,3S)-1-bromo-3-methylcyclopentane. Consequently, no signaling pathways involving this compound have been described.

Logical Relationships and Potential Reactions

Given its structure as a secondary alkyl halide, (1R,3S)-1-bromo-3-methylcyclopentane is expected to undergo nucleophilic substitution and elimination reactions. The stereochemistry of the molecule will play a crucial role in the stereochemical outcome of these reactions.

Caption: Potential reaction pathways for (1R,3S)-1-bromo-3-methylcyclopentane.

The diagram above illustrates the two primary reaction pathways anticipated for this compound. An SN2 reaction with a strong nucleophile would lead to inversion of configuration at the carbon bearing the bromine atom. An E2 reaction, promoted by a strong, sterically hindered base, would result in the formation of one or more isomeric alkenes. The regioselectivity and stereoselectivity of these reactions would depend on the specific reagents and reaction conditions.

References

Physical Properties of Brominated Cyclopentanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of brominated cyclopentanes. Due to the relative obscurity of detailed experimental data for many polysubstituted and stereoisomeric forms, this guide focuses on experimentally determined values where available and notes where data is limited.

Monobromocyclopentane

Bromocyclopentane (B41573) is the most well-characterized of this class of compounds. It is a colorless to light yellow liquid at standard temperature and pressure.[1] It serves as a precursor in various chemical syntheses, including as an intermediate for surfactants, pharmaceuticals, and other organic compounds.[2]

Physical Properties of Bromocyclopentane

A summary of the key physical properties of bromocyclopentane is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₉Br |

| Molar Mass | 149.03 g/mol |

| Boiling Point | 137-139 °C |

| Density | 1.39 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.488 |

| Flash Point | 35-42 °C |

Spectroscopic Data of Bromocyclopentane

Spectroscopic methods are essential for the structural elucidation and characterization of bromocyclopentane.

-

¹H NMR (in CDCl₃): Chemical shifts are observed at approximately 4.45 ppm (methine proton attached to bromine) and in the range of 1.65-2.12 ppm (methylene protons of the cyclopentyl ring).

-

¹³C NMR (in CDCl₃): The carbon attached to bromine shows a chemical shift, while the other carbons of the cyclopentyl ring have distinct signals.

-

Infrared (IR) Spectroscopy: The spectrum shows characteristic C-H stretching and bending vibrations of the cyclopentyl ring and the C-Br stretching frequency.

-

Mass Spectrometry: The mass spectrum of bromocyclopentane exhibits a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in a nearly 1:1 ratio), leading to two molecular ion peaks at m/z 148 and 150.[3][4][5][6] The fragmentation pattern is also indicative of the cyclopentyl bromide structure.[4][6]

Di- and Polybrominated Cyclopentanes

Experimental data on the physical properties of di- and polybrominated cyclopentanes, including their stereoisomers, is sparse in publicly available literature. Most of the available information is limited to molecular weight and computationally predicted properties.

Stereoisomers of 1,2-Dibromocyclopentane (B3025039)

1,2-dibromocyclopentane can exist as two stereoisomers: cis-1,2-dibromocyclopentane (B13358767) and trans-1,2-dibromocyclopentane. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the bromine atoms.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| cis-1,2-Dibromocyclopentane | C₅H₈Br₂ | 227.92 |

| trans-1,2-Dibromocyclopentane | C₅H₈Br₂ | 227.92 |

The National Institute of Standards and Technology (NIST) provides a value for the enthalpy of vaporization of 1,2-dibromocyclopentane as 47.815 kJ/mol at 300 K, but does not specify the isomeric form.[7]

Tribromocyclopentanes

Information on tribrominated cyclopentanes is even more limited. PubChem lists 1,2,3-tribromocyclopentane with a molecular formula of C₅H₇Br₃ and a molecular weight of 306.82 g/mol . No experimental physical properties are readily available.

Experimental Protocols

Synthesis of Bromocyclopentane from Cyclopentanol (B49286)

A common laboratory-scale synthesis of bromocyclopentane involves the reaction of cyclopentanol with hydrobromic acid or phosphorus tribromide.

Method 1: Using Hydrobromic Acid [8]

-

Mix cyclopentanol with hydrobromic acid.

-

Heat the mixture to reflux at approximately 170°C for 6-8 hours.[8]

-

Perform steam distillation.

-

Wash the collected oil layer with a 5% sodium carbonate solution.

-

Dry the organic layer.

-

Purify by fractional distillation, collecting the fraction at 136-139°C.[8]

Method 2: Using Phosphorus Tribromide [8]

-

Cool cyclopentanol to 0°C.

-

Slowly add freshly distilled phosphorus tribromide, maintaining the temperature between 0-5°C.

-

Stir the mixture for 2 hours and then let it stand at room temperature overnight.

-

Add water and separate the layers.

-

Perform steam distillation on the organic layer.

-

Wash the distillate with a 10% sodium bicarbonate solution.

-

Dry with anhydrous calcium chloride.

-

Purify by fractional distillation, collecting the fraction between 134-141°C.[8]

Role in Drug Development and Signaling Pathways

A direct role of simple brominated cyclopentanes in modulating specific signaling pathways has not been identified in the reviewed literature. Their primary significance in the context of drug development is as synthetic intermediates or building blocks for more complex, biologically active molecules. For instance, bromocyclopentane is a key precursor in the synthesis of ketamine.[1] Additionally, cyclopentane (B165970) rings are present in various therapeutic agents, and brominated cyclopentanes can serve as starting materials for the synthesis of cyclopentane-based drug analogues.[9] For example, cyclopentane-fused anthraquinone (B42736) derivatives have been synthesized and evaluated for their antitumor activity.[10]

Visualizations

Caption: Synthesis routes to bromocyclopentane from cyclopentanol.

Caption: Classification of brominated cyclopentanes.

References

- 1. Bromocyclopentane - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 4. youtube.com [youtube.com]

- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 6. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Cyclopentane, 1,2-dibromo- [webbook.nist.gov]

- 8. Bromocyclopentane synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Bromo-3-methylcyclopentane CAS number registration

CAS Number: 58794-26-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-methylcyclopentane, including its chemical and physical properties, detailed experimental protocols for its synthesis and representative reactions, and a discussion of its known characteristics. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a halogenated cycloalkane. Its properties are summarized in the table below, with data compiled from comprehensive chemical databases.[1]

| Property | Value |

| Molecular Formula | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol |

| CAS Registry Number | 58794-26-6 |

| IUPAC Name | This compound |

| SMILES | CC1CCC(C1)Br |

| InChI | InChI=1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 |

| InChIKey | RWMACSHFTGJPQM-UHFFFAOYSA-N |

| Computed XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 0 |

| Exact Mass | 162.00441 Da |

| Monoisotopic Mass | 162.00441 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 7 |

| Formal Charge | 0 |

| Complexity | 61.2 |

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively reported in peer-reviewed literature. However, based on established organic chemistry principles for similar compounds, the following representative procedures can be outlined.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 3-methylcyclopentanol (B93247). Two primary reagents for this transformation are phosphorus tribromide (PBr₃) and a combination of sodium bromide and sulfuric acid.

Method 1: Using Phosphorus Tribromide (PBr₃)

This method typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the starting alcohol is chiral.[2][3][4][5][6][7]

Materials:

-

3-methylcyclopentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-methylcyclopentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours.

-

Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by fractional distillation under reduced pressure.

Method 2: Using Sodium Bromide and Sulfuric Acid

This method generates hydrobromic acid (HBr) in situ, which then reacts with the alcohol. The mechanism can be Sₙ1 or Sₙ2 depending on the specific reaction conditions and the structure of the alcohol.

Materials:

-

3-methylcyclopentanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous calcium chloride

-

Round-bottom flask, distillation apparatus, separatory funnel

Procedure:

-

Place sodium bromide and water in a round-bottom flask.

-

Add 3-methylcyclopentanol to the flask.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

-

Heat the mixture to reflux for 1-2 hours.

-

After reflux, configure the apparatus for simple distillation and distill the crude this compound from the reaction mixture.

-

Wash the distillate in a separatory funnel with water, followed by a wash with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

-

Wash with brine and dry the organic layer over anhydrous calcium chloride.

-

The final product can be purified by distillation.

Representative Reactions of this compound

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

1. Nucleophilic Substitution (Sₙ2) with a Strong Nucleophile

This reaction involves the displacement of the bromide ion by a strong, non-bulky nucleophile.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Water

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound in DMSO.

-

Add sodium cyanide to the solution.

-

Heat the reaction mixture with stirring at a moderate temperature (e.g., 50-70°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation to yield the crude nitrile product.

-

Purify by distillation or column chromatography.

2. Elimination (E2) with a Strong, Bulky Base

The use of a strong, sterically hindered base favors the E2 elimination pathway to form an alkene.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol

-

Diethyl ether

-

Water

-

Round-bottom flask, reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound in tert-butanol.

-

Add potassium tert-butoxide to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and carefully remove the solvent by distillation (the alkene product is volatile) to obtain the crude 3-methylcyclopentene.

Signaling Pathways and Biological Activity

Extensive searches of scientific literature and chemical databases have not revealed any established role of this compound in biological signaling pathways. As a simple alkyl halide, it is not expected to have specific interactions with biological receptors or enzymes in the manner of complex drug molecules. Its biological effects are more likely to be associated with general toxicity mechanisms common to alkylating agents at high concentrations. There is currently no evidence to suggest its utility in drug development as a modulator of specific signaling cascades.

Visualizations

Synthesis of this compound from 3-methylcyclopentanol

Caption: Synthesis of this compound.

Reaction Pathways of this compound

Caption: Major reaction pathways for this compound.

References

- 1. This compound | C6H11Br | CID 57864546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Predict the major products (including stereochemistry) when trans-3-methy.. [askfilo.com]

- 3. Predict the major products (including stereochemistry) when ... | Study Prep in Pearson+ [pearson.com]

- 4. Give efficient syntheses of each of the following compounds, beginning wi.. [askfilo.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Formation of (3-Methylcyclopentyl)magnesium Bromide

Abstract

This document provides a comprehensive protocol for the synthesis of the Grignard reagent (3-methylcyclopentyl)magnesium bromide from 1-bromo-3-methylcyclopentane. Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] This protocol details the necessary materials, apparatus setup, reaction conditions, and safety precautions for successfully preparing this secondary alkyl Grignard reagent, which serves as a potent nucleophile in reactions with various electrophiles like aldehydes, ketones, and esters.[3][4]

Reaction Scheme

The formation of the Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound.[3] The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the organomagnesium compound.[5]

Chemical Equation:

Experimental Protocol

This protocol outlines the procedure for preparing (3-methylcyclopentyl)magnesium bromide. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture or oxygen.[6][7]

2.1 Materials and Reagents

-

This compound (1.0 eq.)

-

Magnesium turnings (1.2 eq.)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Iodine (one small crystal) or 1,2-dibromoethane (B42909) (a few drops) for activation[3]

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Heating mantle or water bath

-

Syringes and needles

2.2 Apparatus Setup

-

Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Flame-dry all glassware under a stream of inert gas or oven-dry at >120 °C for several hours and assemble while hot under an inert atmosphere.

-

Attach the inert gas line to the top of the reflux condenser, venting through an oil bubbler.

2.3 Grignard Reagent Formation

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) into the cooled, dried three-neck flask. Add one small crystal of iodine or a few drops of 1,2-dibromoethane.[8] The iodine will create a small amount of magnesium iodide, which helps to chemically clean the surface of the turnings.

-

Solvent Addition: Add enough anhydrous diethyl ether via syringe to cover the magnesium turnings.

-

Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether.

-

Initiation: Add a small portion (~10%) of the this compound solution from the dropping funnel to the stirring magnesium suspension. The reaction is initiated when the brown color of the iodine fades and/or gentle bubbling is observed on the magnesium surface. The solution may also become cloudy and warm. If the reaction does not start, gentle warming with a heat gun or water bath may be necessary.

-

Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux of the ether solvent.[9] The reaction is exothermic, and a cooling bath (e.g., cool water) may be required to control the rate of reflux.

-

Completion: After the addition is complete, continue to stir the mixture. If refluxing subsides, gently heat the mixture using a water bath to maintain a reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[7] The completion of the reaction is indicated by the consumption of most of the magnesium metal. The resulting cloudy, grey-to-brown solution is the Grignard reagent.

-

Use: The prepared (3-methylcyclopentyl)magnesium bromide solution should be used immediately for subsequent reactions. Its concentration can be determined by titration if necessary.[10]

Data Presentation: Reaction Parameters

The following table summarizes the typical quantitative data and conditions for the formation of (3-methylcyclopentyl)magnesium bromide.

| Parameter | Value / Range | Notes |

| Stoichiometry | ||

| This compound | 1.0 equivalent | The limiting reagent. |

| Magnesium Turnings | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete conversion of the alkyl halide.[11] |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether or THF | Solvents must be strictly anhydrous as Grignard reagents react with water.[12] |

| Initiation Temperature | Room Temperature to 35 °C | Gentle warming may be required to start the reaction. |

| Reaction Temperature | Gentle Reflux (~35 °C for Et₂O) | The reaction is exothermic; the addition rate should control the reflux. |

| Reaction Time | 1 - 2 hours | Time includes dropwise addition and a final reflux period. |

| Expected Outcome | ||

| Appearance | Cloudy, grey to brown solution | The color may vary depending on impurities. |

| Expected Yield | 75 - 95% | Yield is typically high but can be affected by side reactions or moisture. |

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation of the Grignard reagent.

References

- 1. byjus.com [byjus.com]

- 2. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]

- 3. adichemistry.com [adichemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols for Nucleophilic Substitution Mechanisms of 1-Bromo-3-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methylcyclopentane is a secondary alkyl halide that serves as an excellent model substrate for studying nucleophilic substitution reactions. Due to its secondary nature, it can proceed through both unimolecular (SN1) and bimolecular (SN2) pathways, with the dominant mechanism being highly dependent on the reaction conditions.[1][2] A thorough understanding of these mechanisms is crucial for controlling reaction outcomes, particularly stereochemistry, which is a critical aspect of drug design and synthesis. These notes provide a detailed overview of the SN1 and SN2 mechanisms for this compound and present protocols for their experimental investigation.

Theoretical Framework: SN1 and SN2 Mechanisms

The SN1 (Substitution Nucleophilic Unimolecular) Pathway

The SN1 reaction is a stepwise mechanism that involves the formation of a carbocation intermediate.[3] For this compound, the process is as follows:

-

Step 1 (Rate-Determining): The carbon-bromine bond breaks heterolytically, with the bromine atom departing as a bromide leaving group. This is the slowest step in the reaction and results in the formation of a planar secondary carbocation intermediate.[3][4] The rate of this step is dependent only on the concentration of the substrate.[5][6]

-

Step 2 (Fast): The nucleophile attacks the electrophilic carbocation. Because the carbocation is planar, the nucleophile can attack from either face (top or bottom) with roughly equal probability.[4]

-

Step 3 (Fast, if applicable): If the nucleophile is neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral product.[4]

Stereochemistry: The attack from either side of the planar carbocation leads to a mixture of inversion and retention of configuration at the chiral center.[4] This typically results in the formation of a racemic or near-racemic mixture of enantiomers.[2]

Favorable Conditions:

-

Substrate: Tertiary > Secondary >> Primary (due to carbocation stability).[7] this compound, being a secondary halide, can undergo SN1 reactions.

-

Nucleophile: Weak nucleophiles (e.g., H₂O, ROH, RCOOH) are favored because a strong nucleophile would favor the SN2 pathway.[7]

-

Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are ideal as they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding.[2][7]

-

Leaving Group: A good leaving group (like Br⁻) is essential.

The SN2 (Substitution Nucleophilic Bimolecular) Pathway

The SN2 reaction is a concerted, single-step mechanism.[8] The bond-making between the nucleophile and the carbon, and the bond-breaking between the carbon and the leaving group occur simultaneously.[6]

Mechanism: The nucleophile performs a "backside attack," approaching the electrophilic carbon from the side opposite to the leaving group.[8] This process proceeds through a high-energy transition state where the carbon atom is pentacoordinate.[9] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[5][10]

Stereochemistry: The backside attack mechanism dictates that the reaction proceeds with an inversion of configuration at the stereocenter, a phenomenon known as Walden inversion.[8][11] If the starting material is a single enantiomer, the product will be the opposite enantiomer.

Favorable Conditions:

-

Substrate: Methyl > Primary > Secondary >> Tertiary.[7] Steric hindrance is a major factor; bulky groups around the reaction center slow down or prevent the backside attack.[5][12] As a secondary halide, this compound is susceptible to SN2 reactions, though it will be slower than a primary halide.

-

Nucleophile: Strong, unhindered nucleophiles (e.g., I⁻, HS⁻, CN⁻, OH⁻) are required.[13]

-

Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are preferred. These solvents solvate the cation of the nucleophilic salt but not the anionic nucleophile, leaving it "free" and highly reactive.[7]

Visualizing the Mechanisms

SN1 Mechanism Diagram

Caption: The SN1 mechanism proceeds through a slow, rate-determining ionization step to form a planar carbocation, followed by a fast nucleophilic attack.

SN2 Mechanism Diagram

Caption: The SN2 mechanism is a single, concerted step involving a backside attack by the nucleophile, leading to an inversion of stereochemistry.

Data Presentation

Quantitative data from kinetic and product analysis experiments should be systematically recorded for clear comparison.

Table 1: Summary of Reaction Conditions

| Parameter | Experiment ID | SN1 Run | SN2 Run |

|---|---|---|---|

| Substrate | This compound | ||

| Substrate Conc. (M) | |||

| Nucleophile | e.g., Ethanol | e.g., Sodium Iodide | |

| Nucleophile Conc. (M) | |||

| Solvent | e.g., 80% Ethanol | e.g., Acetone | |

| Temperature (°C) |

| Reaction Volume (mL) | | | |

Table 2: Kinetic and Product Analysis Results

| Experiment ID | Initial Rate (M/s) | Rate Constant (k) | Rate Law | % SN1 Product | % SN2 Product | % Elimination | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|---|

| SN1 Run | |||||||

| SN2 Run |

| ... | | | | | | | |

Experimental Protocols

The following protocols provide methodologies for monitoring the kinetics and stereochemical outcome of nucleophilic substitution reactions of this compound.

Protocol 1: Reaction Monitoring by Polarimetry

This method is suitable when using an enantiomerically pure starting material, as it tracks the change in optical rotation over time as the reactant is converted to the product(s).[14][15]

Objective: To determine the reaction rate by monitoring the change in the angle of optical rotation.

Materials:

-

Enantiomerically pure (R)- or (S)-1-Bromo-3-methylcyclopentane

-

Appropriate nucleophile and solvent for SN1 or SN2 conditions

-

Polarimeter with a thermostatted sample cell

-

Volumetric flasks, pipettes, stopwatch

Procedure:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a separate solution of the nucleophile in the same solvent.

-

Equilibrate both solutions and the polarimeter cell to the desired reaction temperature.

-

To initiate the reaction, rapidly mix the reactant and nucleophile solutions in the polarimeter cell and start the stopwatch immediately.

-

Measure the optical rotation (α) at regular time intervals until no significant change is observed.

-

Record the final optical rotation (α∞) after the reaction has gone to completion (this may require gentle heating or waiting for an extended period).

-

The rate constant can be determined by plotting ln(αt - α∞) versus time, where αt is the rotation at time t. The slope of this plot is -k.

Protocol 2: Product and Kinetic Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating, identifying, and quantifying the volatile components of a reaction mixture, making it ideal for tracking the disappearance of the reactant and the appearance of products.[16][17]

Objective: To quantify the concentration of reactant and product(s) over time to determine the reaction rate and product distribution.

Materials:

-

This compound

-

Nucleophile, solvent, and an appropriate internal standard (a non-reactive compound with a distinct retention time, e.g., decane)

-

Reaction vessel (e.g., round-bottom flask with a magnetic stirrer in a temperature-controlled bath)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Syringes for sampling, vials for quenching

-

Quenching solution (e.g., cold diethyl ether with a small amount of water)

Procedure:

-

Set up the reaction in the reaction vessel at the desired temperature. Add the internal standard to the mixture at a known concentration.

-

Initiate the reaction by adding the final reagent (e.g., the nucleophile). Start the stopwatch (t=0).

-

At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

-

Immediately quench the aliquot by adding it to a vial containing the cold quenching solution to stop the reaction.[17]

-

Inject a small volume (e.g., 1 µL) of the quenched sample into the GC-MS.

-

Develop a GC method that effectively separates the reactant, product(s), and the internal standard.[18]

-

Use the mass spectrometer to confirm the identity of each peak.

-

Integrate the peak areas for the reactant, product(s), and the internal standard.

-

Calculate the concentration of the reactant and product(s) at each time point relative to the constant concentration of the internal standard.

-

Plot concentration versus time to determine the reaction rate. A plot of ln[reactant] vs. time (for first-order) or 1/[reactant] vs. time (for second-order) can be used to determine the rate constant.

Protocol 3: In-Situ Reaction Monitoring by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy allows for real-time, non-invasive monitoring of a reaction as it occurs within an NMR tube, providing both structural and quantitative information.[19][20][21]

Objective: To monitor the reaction progress by acquiring a series of NMR spectra over time.

Materials:

-

This compound

-

Nucleophile

-

Deuterated solvent (if required for signal lock)

-

NMR spectrometer with the capability for kinetic measurements

-

NMR tube

Procedure:

-

Prepare the reaction mixture directly in an NMR tube at a low temperature to prevent the reaction from starting prematurely.

-

Alternatively, prepare solutions of the reactant and nucleophile separately and mix them just before insertion into the spectrometer.

-

Insert the NMR tube into the pre-heated or pre-cooled NMR probe.

-

Quickly lock and shim the spectrometer (or use settings from a similar dummy sample).[22]

-

Begin acquiring a series of 1D ¹H NMR spectra at set time intervals.[22] The time between spectra should be short enough to capture the kinetic profile of the reaction.

-

Process the spectra and identify characteristic peaks for the reactant and the product(s).

-

Integrate the signals corresponding to the reactant and product(s) in each spectrum.

-

The relative integrals provide the ratio of reactant to product at each time point. Convert these ratios to concentrations to determine the reaction kinetics.

Workflow for a Nucleophilic Substitution Study

References

- 1. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]

- 2. SN1 reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 12. homework.study.com [homework.study.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]

- 17. benchchem.com [benchchem.com]

- 18. Gas chromatography - Wikipedia [en.wikipedia.org]

- 19. pharmtech.com [pharmtech.com]

- 20. Magritek [magritek.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

Application Notes and Protocols: SN2 Reaction Kinetics with 1-Bromo-3-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the construction of a wide array of molecules, including active pharmaceutical ingredients. The stereochemistry and reaction rate of SN2 reactions are highly sensitive to the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. 1-Bromo-3-methylcyclopentane serves as an excellent model substrate for studying these effects, as its cyclic structure and chirality introduce specific stereochemical and steric considerations.

These application notes provide a detailed overview of the SN2 reaction kinetics of this compound. We present experimental protocols for determining reaction rates and stereochemical outcomes, along with illustrative quantitative data to guide experimental design and interpretation.

Factors Influencing the SN2 Reaction of this compound

The rate of the SN2 reaction of this compound is described by a second-order rate law: Rate = k[this compound][Nucleophile] .[1] Several key factors influence the rate constant, k:

-

Substrate Structure: this compound is a secondary alkyl halide. The cyclopentyl ring is relatively planar, which can influence the accessibility of the electrophilic carbon for backside attack by the nucleophile. The methyl group at the 3-position can also exert steric hindrance, potentially slowing the reaction compared to unsubstituted bromocyclopentane.[2]

-

Nucleophile: The strength and concentration of the nucleophile directly impact the reaction rate.[3] Stronger nucleophiles, such as azide (B81097) (N₃⁻), cyanide (CN⁻), and iodide (I⁻), will react faster than weaker nucleophiles.

-

Leaving Group: The bromide ion is a good leaving group, making this compound a suitable substrate for SN2 reactions.

-

Solvent: Polar aprotic solvents like acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[4][5] Polar protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[5]

Stereochemistry of the SN2 Reaction

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[1] When a chiral substrate like cis- or trans-1-bromo-3-methylcyclopentane undergoes an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the bromine atom. This backside attack leads to a predictable inversion of the stereocenter. For example, the reaction of cis-1-bromo-3-methylcyclopentane would be expected to yield the trans-substituted product.

Data Presentation: Illustrative Kinetic Data

While specific experimental kinetic data for this compound is not extensively published, the following tables provide illustrative data based on the well-established principles of SN2 reactions and data from analogous secondary alkyl halides. This data is intended to guide researchers in predicting relative reaction rates under various conditions.

Table 1: Effect of Nucleophile on the Relative Rate Constant of SN2 Reaction with this compound in Acetone at 25°C

| Nucleophile (Counter-ion) | Relative Rate Constant (k_rel) |

| Sodium Iodide (NaI) | ~100 |

| Sodium Azide (NaN₃) | ~30 |

| Sodium Cyanide (NaCN) | ~10 |

| Sodium Hydroxide (NaOH) | ~1 |

Note: This data is illustrative and based on general nucleophilicity trends for SN2 reactions.

Table 2: Effect of Solvent on the Relative Rate Constant of the SN2 Reaction of this compound with Sodium Azide at 25°C

| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (k_rel) |

| Dimethylformamide (DMF) | 37 | Polar Aprotic | Very High |

| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | High |

| Acetone | 21 | Polar Aprotic | Moderate |

| Ethanol | 24 | Polar Protic | Low |

| Water | 80 | Polar Protic | Very Low |

Note: This data is illustrative and demonstrates the general trend of solvent effects on SN2 reactions.

Table 3: Illustrative Activation Parameters for the SN2 Reaction of a Secondary Bromocycloalkane with Azide in Acetone

| Parameter | Illustrative Value |

| Activation Energy (Ea) | 75 - 90 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 72 - 87 kJ/mol |

| Entropy of Activation (ΔS‡) | -40 to -80 J/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 85 - 110 kJ/mol |

Note: This data is based on typical values for SN2 reactions of secondary alkyl halides and is for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics by Titration

This protocol outlines a method to determine the second-order rate constant for the reaction of this compound with a nucleophile like sodium iodide in acetone.

Materials:

-

This compound (cis or trans isomer)

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Standardized silver nitrate (B79036) (AgNO₃) solution

-

Potassium chromate (B82759) (K₂CrO₄) indicator

-

Volumetric flasks, pipettes, burette

-

Thermostated water bath

-

Stopwatch

Procedure:

-

Solution Preparation:

-

Prepare a standardized solution of this compound in anhydrous acetone (e.g., 0.1 M).

-

Prepare a standardized solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).

-

-

Reaction Initiation:

-

Equilibrate both reactant solutions to the desired temperature (e.g., 25°C) in a thermostated water bath.

-

In a reaction flask, mix equal volumes of the two solutions. Start the stopwatch immediately upon mixing.

-

-

Reaction Monitoring:

-

At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 5.00 mL) with a pipette.

-

Immediately quench the reaction by adding the aliquot to a flask containing a known volume of a solvent that will precipitate the unreacted iodide, or by rapidly cooling the aliquot in an ice bath.

-

-

Titration:

-

To the quenched aliquot, add a few drops of potassium chromate indicator.

-

Titrate the unreacted iodide ions with the standardized silver nitrate solution until the first appearance of a permanent reddish-brown precipitate of silver chromate.

-

-

Data Analysis:

-

Calculate the concentration of unreacted iodide at each time point.

-

The second-order rate constant, k, can be determined by plotting 1/[I⁻] versus time. The slope of the resulting straight line will be equal to k.

-

Protocol 2: Stereochemical Analysis by Polarimetry

This protocol describes how to determine the stereochemical outcome of the SN2 reaction of a chiral isomer of this compound.

Materials:

-

Enantiomerically enriched cis- or trans-1-bromo-3-methylcyclopentane

-

Nucleophile (e.g., sodium azide)

-

Appropriate solvent (e.g., acetone)

-

Polarimeter

-

Reaction vessel and work-up equipment (separatory funnel, drying agent, rotary evaporator)

Procedure:

-

Reactant Analysis:

-

Measure the specific rotation of the starting enantiomerically enriched this compound using a polarimeter.

-

-

Reaction:

-

Perform the SN2 reaction by dissolving the chiral substrate and the nucleophile in the chosen solvent.

-

Allow the reaction to proceed to completion. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Product Isolation and Purification:

-

After the reaction is complete, perform an appropriate work-up to isolate the product. This may involve extraction, washing, drying, and solvent removal.

-

Purify the product using a suitable technique such as column chromatography or distillation.

-

-

Product Analysis:

-

Measure the specific rotation of the purified product using the polarimeter.

-

A change in the sign of the optical rotation and a different magnitude compared to the starting material would indicate that a reaction has occurred with a change in stereochemistry. Complete inversion of configuration is expected for a pure SN2 mechanism.

-

Visualizations

Caption: SN2 reaction mechanism of this compound.

Caption: Experimental workflow for kinetic and stereochemical analysis.

Caption: Factors influencing the SN2 reaction rate.

References

experimental procedure for reacting 1-Bromo-3-methylcyclopentane with sodium azide

Application Notes and Protocols for the Synthesis of 1-Azido-3-methylcyclopentane

Topic: Experimental Procedure for Reacting 1-Bromo-3-methylcyclopentane with Sodium Azide (B81097)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of 1-azido-3-methylcyclopentane from this compound and sodium azide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. This transformation is of significant interest as the resulting organic azide is a versatile intermediate. The azide functional group can be readily converted to an amine via reduction or utilized in "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles, which are important scaffolds in medicinal chemistry. This document provides a detailed experimental protocol for this synthesis, including safety precautions, reaction setup, work-up, and purification, as well as expected analytical data.

Reaction Mechanism

The reaction proceeds via a concerted SN2 mechanism where the azide anion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This "backside attack" results in the displacement of the bromide leaving group and an inversion of stereochemistry at the reaction center. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed as they effectively solvate the sodium cation while leaving the azide anion highly reactive.[1]

Quantitative Data

| Parameter | This compound (Starting Material) | 1-Azido-3-methylcyclopentane (Product) | Reference / Note |

| Molecular Formula | C₆H₁₁Br | C₆H₁₁N₃ | Calculated |

| Molecular Weight | 163.06 g/mol | 125.17 g/mol | Calculated |

| Boiling Point | ~165-167 °C (estimated for bromocyclopentane) | Estimated ~150-160 °C | Estimation based on analogous azides. |

| Typical Yield | N/A | > 85% | Expected yield for similar SN2 reactions with sodium azide.[1] |

| IR Spectroscopy (cm⁻¹) | C-Br stretch: ~650-550 | Strong, sharp N₃ stretch: ~2100 | The azide stretch is a highly characteristic peak for product identification.[1] |